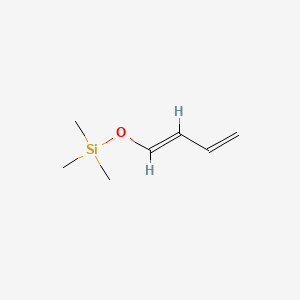

1-(Trimethylsiloxy)-1,3-butadiene

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1E)-buta-1,3-dienoxy]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-5-6-7-8-9(2,3)4/h5-7H,1H2,2-4H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGOYQLRRBTVFM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)O/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6651-43-0 | |

| Record name | 1-(Trimethylsiloxy)-1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Electronic properties of 1-silyloxy-1,3-dienes

An In-Depth Technical Guide to the Electronic Properties of 1-Silyloxy-1,3-Dienes

Abstract

1-Silyloxy-1,3-dienes are a class of highly electron-rich conjugated systems that have become indispensable tools in modern organic synthesis. Their unique electronic properties, governed by the synergistic effects of the silyloxy group and the π-conjugated backbone, impart exceptional reactivity and control in a variety of chemical transformations, most notably the Diels-Alder reaction. This guide provides a comprehensive exploration of the fundamental electronic structure of these dienes, elucidates how this structure dictates their reactivity, regioselectivity, and stereoselectivity, and offers practical, field-proven protocols for their synthesis and application.

The Fundamental Electronic Architecture of 1-Silyloxy-1,3-Dienes

The remarkable utility of 1-silyloxy-1,3-dienes stems directly from their electron-rich nature. This characteristic is not merely an abstract concept but a quantifiable property rooted in their molecular orbital arrangement, which is profoundly influenced by the substituents on the diene framework.

The Role of Substituents in Modulating Electronic Properties

The defining feature of these dienes is the 1-silyloxy group (–OSiR₃). The oxygen atom, with its available lone pairs, acts as a potent π-electron-donating group (π-EDG). Through resonance, it pushes electron density into the conjugated system of the diene. This has a primary, critical effect: it raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene.[1][2][3] A higher HOMO energy level signifies a more nucleophilic and, consequently, a more reactive diene in cycloaddition reactions with electron-deficient partners.[1][3]

This effect is often amplified by the presence of a second electron-donating group. For instance, the celebrated Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene) features both a methoxy group at C1 and a silyloxy group at C3.[1] This synergistic arrangement makes it one of the most reactive and well-controlled dienes for Diels-Alder reactions.[1][2] Similarly, 1-amino-3-silyloxy-1,3-butadienes, known as Rawal's dienes, exhibit even more pronounced reactivity due to the superior electron-donating ability of the amino group compared to an alkoxy group.[4][5] The extraordinary reactivity of these dienes is a result of an exceptionally high and polarized electron density across the four-carbon conjugated system.[4]

Caption: Frontier Molecular Orbital (FMO) energy levels.

Frontier Molecular Orbital (FMO) Theory in Action

According to FMO theory, the rate and facility of a Diels-Alder reaction are governed by the energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[3][6] By raising the diene's HOMO energy, the silyloxy group narrows this gap, thereby accelerating the reaction. This allows cycloadditions to occur under much milder conditions (often at or below room temperature) than with unactivated dienes.[5][7]

The electronic chemical potential (μ) and global nucleophilicity (N) are theoretical descriptors that quantify this effect. Studies have shown that electron-donating groups significantly increase the nucleophilicity of the diene system, making it a powerful nucleophile in polar or ionic reaction mechanisms.[8][9]

Reactivity in [4+2] Cycloadditions: A Consequence of Electronic Structure

The tailored electronic architecture of 1-silyloxy-1,3-dienes directly translates into predictable and controllable reactivity patterns in the Diels-Alder reaction, the cornerstone of six-membered ring synthesis.[10]

Regioselectivity: Directing the Reaction

When an unsymmetrical silyloxy diene reacts with an unsymmetrical dienophile, the question of regiochemistry arises. The outcome is not random but is dictated by the electronic polarization of the diene. The electron-donating silyloxy and/or alkoxy groups push electron density towards the C4 position, making it the most nucleophilic center with the largest HOMO coefficient.[11][12]

For a normal-electron-demand Diels-Alder reaction, the most favorable orbital interaction occurs between the largest lobe of the diene's HOMO (C4) and the largest lobe of the dienophile's LUMO (the carbon atom β to the electron-withdrawing group).[12][13] This principle, often called the "ortho-para" rule, allows for the highly predictable formation of a single major regioisomer.[11][12] This control is a key reason for their widespread use in the synthesis of complex molecules.[11]

Caption: FMO control of regioselectivity in Diels-Alder reactions.

Stereoselectivity: The Influence of the Silyl Group

While Diels-Alder reactions often favor an endo transition state due to secondary orbital interactions, the substitution pattern on silyloxy dienes can significantly alter this preference.[10] The steric bulk of the silyl group plays a crucial role. Computational and experimental studies have shown that high exo-selectivity can be achieved, particularly when both the terminus of the diene (C4) and the dienophile are substituted.[14][15] This substituent-dependent stereoselectivity provides a powerful method for controlling the three-dimensional architecture of the resulting cyclohexene ring.[14] The unique electronic and conformational influence of the silyl group can direct nucleophilic attack and dictate stereochemical outcomes in various reactions beyond cycloadditions.[16][17]

Probing Electronic Structure Through Spectroscopy

The electronic characteristics of 1-silyloxy-1,3-dienes are directly reflected in their spectroscopic data, which serve as an essential tool for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The increased electron density in the diene backbone leads to characteristic shifts in both ¹H and ¹³C NMR spectra. The shielding effect from the electron-donating groups causes the vinyl protons and carbons to resonate at higher fields (lower ppm values) compared to those in simple, unactivated dienes.[18]

| Nucleus | Typical Chemical Shift (ppm) | Causality |

| ¹H (Vinyl) | 4.5 - 6.5 | Shielded by the electron-donating effect of the silyloxy/alkoxy groups. |

| ¹³C (Vinyl) | 85 - 155 | The C-O and C-Si bonds cause significant and distinct shifts; overall shielding is observed.[19] |

| ¹³C (Si-CH₃) | -2 - 2 | Characteristic upfield shift for carbons attached to silicon. |

| ¹H (Si-CH₃) | 0.0 - 0.3 | Highly shielded environment due to the electropositive nature of silicon. |

Table 1: Typical NMR Chemical Shift Ranges for 1-Silyloxy-1,3-Dienes. Data compiled from representative examples.[20]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The C=C stretching vibrations of the conjugated diene system typically appear as one or two bands in the 1600-1670 cm⁻¹ region. The strong Si-O bond gives rise to a prominent absorption band, typically around 1080-1100 cm⁻¹.

Experimental Protocols: From Theory to Practice

A core tenet of scientific integrity is the ability to reliably reproduce theoretical models with practical experimentation. The following protocols are field-proven and serve as a validated starting point for researchers.

Synthesis of Danishefsky's Diene

This procedure is adapted from the robust and scalable method reported in Organic Syntheses.[2] It exemplifies the trapping of a kinetically formed enolate as a silyl enol ether.

Workflow for Synthesis of Danishefsky's Diene

Caption: Experimental workflow for the synthesis of Danishefsky's diene.

Step-by-Step Methodology:

-

Inert Atmosphere: To a three-necked flask equipped with a mechanical stirrer, add triethylamine. Add a catalytic amount of anhydrous zinc chloride and stir the mixture under a nitrogen atmosphere for 1 hour at room temperature.[1]

-

Addition of Precursor: Add a solution of 4-methoxy-3-buten-2-one in a dry, non-polar solvent (e.g., benzene or THF) to the flask all at once.[1][2]

-

Silylation: Rapidly add chlorotrimethylsilane (TMSCl). An exothermic reaction will occur; maintain the temperature below 45°C using an ice bath.[1]

-

Reaction: After the initial exotherm subsides, gently heat the reaction mixture to approximately 40-45°C and maintain for 12 hours. The mixture will become thick.[1]

-

Workup: Cool the mixture to room temperature and pour it into a large volume of diethyl ether. Filter the resulting solid material through a pad of Celite.

-

Isolation: Concentrate the combined ether washings under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil by fractional distillation under high vacuum to afford the pure trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene.[1]

General Protocol for a Diels-Alder Reaction

The high reactivity of silyloxy dienes allows for mild reaction conditions, preserving sensitive functional groups.

Step-by-Step Methodology:

-

Reactant Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the dienophile (1.0 equivalent) in a dry solvent (e.g., dichloromethane, THF, or toluene).

-

Cooling (Optional): Cool the solution to the desired temperature (e.g., 0°C or -78°C), especially for highly reactive species or when high stereoselectivity is required.

-

Diene Addition: Add the 1-silyloxy-1,3-diene (typically 1.1-1.5 equivalents) dropwise to the stirred solution of the dienophile.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

-

Workup: Upon completion, the reaction can often be concentrated directly. For more complex reactions, an aqueous workup may be necessary. The resulting silyl enol ether cycloadduct is often sensitive to acid. A mild workup involves quenching with a saturated aqueous solution of NaHCO₃, separating the layers, and drying the organic phase over Na₂SO₄ or MgSO₄.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. It is often recommended to pre-treat the silica gel with a small amount of triethylamine in the eluent to prevent hydrolysis of the silyl enol ether. The cycloaddition products are versatile intermediates that can be further transformed.[5]

Conclusion

The electronic properties of 1-silyloxy-1,3-dienes are a textbook example of how substituent effects can be harnessed to create powerful and predictable synthetic reagents. The electron-donating silyloxy group elevates the diene's HOMO energy, rendering it a highly reactive nucleophile. This fundamental electronic feature is the direct cause of their enhanced reactivity, high regioselectivity, and tunable stereoselectivity in [4+2] cycloadditions. For researchers in materials science and drug development, a deep understanding of these electronic principles is paramount for the logical design of complex molecular architectures and the efficient synthesis of novel chemical entities.

References

-

Danishefsky's diene - Wikipedia. en.wikipedia.org. [Link]

-

Huang, Y., et al. (2015). Synthesis of tetrasubstituted 1-silyloxy-3-aminobutadienes and chemistry beyond Diels–Alder reactions. Nature Communications, 6, 6913. [Link]

-

Kozmin, S. A., Janey, J. M., & Rawal, V. H. (1999). 1-Amino-3-siloxy-1,3-butadienes: Highly Reactive Dienes for the Diels-Alder Reaction. The Journal of Organic Chemistry, 64(9), 3039–3052. [Link]

-

Gong, L., et al. (2011). Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. The Journal of Organic Chemistry, 76(11), 4545–4556. [Link]

-

Domingo, L. R., & Rios-Gutiérrez, M. (2018). Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Sciforum. [Link]

-

Columbia University. (2021). Regiochemistry in the Diels Alder Reaction. Chemistry LibreTexts. [Link]

-

Chem-Station. (2016). Danishefsky-Kitahara Diene. Chem-Station International Edition. [Link]

-

Gong, L., et al. (2011). Diels-Alder Exo Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. ResearchGate. [Link]

-

Crimmins, M. T., & DeBaillie, A. C. (2006). Furanose Synthesis via Regioselective Dihydroxylation of 1-Silyloxy-1,3-dienes. Organic Letters, 8(8), 1613–1616. [Link]

-

Danishefsky, S., & Kitahara, T. (1983). Preparation and Diels-Alder Reaction of a Highly Nucleophilic Diene. Organic Syntheses, 61, 147. [Link]

-

Woerpel, K. A., et al. (2012). Synthesis of Silyloxy Dienes by Silylene Tranfer to Divinyl Ketones: Application to the Asymmetric Sythesis of Substituted Cyclohexanes. Angewandte Chemie International Edition, 51(10), 2497–2500. [Link]

-

Kozmin, S. A., & Rawal, V. H. (1999). Preparation and Diels−Alder Reactivity of 1-Amino-3-siloxy-1,3-butadienes. The Journal of Organic Chemistry. [Link]

-

Padwa, A., et al. (2019). Hetero Diels–Alder Cycloaddition of Siloxy Vinylallenes—Synthesis of the Indolizidine Skeleton: Experimental and Computational Studies. Molecules, 24(23), 4327. [Link]

-

ResearchGate. (n.d.). Diels-Alder reaction LUMO-HOMO energies/eV. ResearchGate. [Link]

-

Oestreich, M., et al. (2024). Directing Effects of Silyl and Germyl Groups in Transition‐Metal‐Catalyzed Allylic Substitution. Angewandte Chemie International Edition. [Link]

-

Ghafouri, R., & Zare, A. (2021). A molecular electron density theory study of Diels‐Alder reaction between Danishefsky's diene and (2E)‐3‐phenyl‐2‐(trifluoromethyl) acrylonitrile. ResearchGate. [Link]

-

Liu, F., et al. (2019). Molecular design principles towards exo-exclusive Diels–Alder reactions. RSC Advances, 9(12), 6545–6551. [Link]

-

Thomson, R. J., et al. (2014). Synthesis of Isochromene-Type Scaffolds via Single-Flask Diels–Alder-[4 + 2]-Annulation Sequence of a Silyl-Substituted Diene with Menadione. Organic Letters, 16(13), 3492–3495. [Link]

-

Diels–Alder reaction - Wikipedia. en.wikipedia.org. [Link]

-

Lee, S., et al. (2015). DFT Studies on the Stereoselectivity of α-Silyloxy Diazoalkane Cycloadditions. Molecules, 20(12), 21325–21334. [Link]

-

Kozmin, S. A., & Rawal, V. H. (1999). 1-Amino-3-siloxy-1,3-butadienes: Highly Reactive Dienes for the Diels−Alder Reaction. The Journal of Organic Chemistry, 64(9), 3039-3052. [Link]

-

Ashenhurst, J. (2018). Regiochemistry In The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

Cibulka, R., & Svobodová, E. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry, 12, 1916–1934. [Link]

-

Kozmin, S. A., & Rawal, V. H. (1999). 1-Amino-3-siloxy-1,3-butadienes: Highly Reactive Dienes for the Diels−Alder Reaction. ACS Publications. [Link]

-

Companyó, X., et al. (2021). Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. Organic Letters, 23(19), 7474–7479. [Link]

-

Huang, Y., et al. (2015). Structural information of the 1-silyloxy-3-aminobutadiene. (a) NMR... ResearchGate. [Link]

-

Jaworska, M., et al. (2023). In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. International Journal of Molecular Sciences, 24(18), 14002. [Link]

-

Kalinowski, H.-O., Berger, S., & Braun, S. (1988). 13C NMR Spectroscopy. John Wiley & Sons. [Link]

-

Al-Hamdani, W. A. S., et al. (2021). A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. Heliyon, 7(11), e08304. [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Dec. 2. University of Wisconsin-Madison. [Link]

Sources

- 1. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 5. 1-Amino-3-siloxy-1,3-butadienes: Highly Reactive Dienes for the Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sciforum.net [sciforum.net]

- 9. mdpi.com [mdpi.com]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]

- 14. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Directing Effects of Silyl and Germyl Groups in Transition‐Metal‐Catalyzed Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular design principles towards exo -exclusive Diels–Alder reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10438G [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Synthesis of Silyloxy Dienes by Silylene Tranfer to Divinyl Ketones: Application to the Asymmetric Sythesis of Substituted Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solvent Selection & Protocols for 1-(Trimethylsiloxy)-1,3-butadiene Reactions

Topic: Solvent selection for 1-(Trimethylsiloxy)-1,3-butadiene reactions Content Type: Application Notes and Protocols

Executive Summary & Strategic Importance

This compound (TMS-butadiene) is a foundational silyl enol ether diene used extensively in organic synthesis for constructing six-membered rings via Diels-Alder cycloadditions and forming carbon-carbon bonds via Mukaiyama Aldol or Michael additions .

Its utility, however, is strictly governed by its sensitivity to hydrolysis and the electronic requirements of the transition state. The trimethylsilyl (TMS) group is labile; improper solvent choice leads to rapid desilylation, yielding the unreactive enone or aldehyde precursors. Furthermore, solvent polarity dictates the endo/exo selectivity ratios in cycloadditions by stabilizing specific transition state dipoles.

This guide provides a decision framework for solvent selection, validated protocols for key reactions, and troubleshooting mechanisms to maximize yield and stereocontrol.

Solvent Selection Framework

The "Stability vs. Reactivity" Matrix

Solvent selection for TMS-butadiene must balance Lewis Acid (LA) compatibility with hydrolytic stability.

| Solvent Class | Examples | Suitability | Mechanistic Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Ideal | Non-coordinating to Lewis Acids; solubilizes most organic substrates; moderate polarity stabilizes TS without deactivating catalysts. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Excellent | Ideal for thermal Diels-Alder (high boiling point); highly non-polar environment prevents hydrolysis; poor solubility for some Lewis Acids. |

| Ethers | THF, Diethyl Ether | Conditional | Risk: Lewis basic oxygen coordinates to strong Lewis Acids ( |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Avoid | High dielectric constant promotes rapid desilylation/hydrolysis; strongly coordinates/deactivates Lewis Acids. |

| Protic | Alcohols, Water | Strictly Avoid | Immediate hydrolysis of the O-Si bond unless using specialized surfactant/lanthanide systems. |

Lewis Acid Compatibility Guide

The choice of Lewis Acid dictates the solvent.

-

Strong LAs (

, -

Moderate LAs (

, -

Lanthanides (

,

Visualized Decision Pathways

Diagram 1: Solvent Selection Decision Tree

This logic flow ensures the preservation of the diene while maximizing catalytic efficiency.

Caption: Decision matrix for selecting the optimal solvent based on activation method and Lewis Acid strength.

Validated Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Diels-Alder Reaction

Objective: Synthesis of cyclohexene derivatives with high endo selectivity. Scope: Reaction of this compound with electron-deficient dienophiles (e.g., methyl acrylate, maleic anhydride).

Reagents:

-

This compound (1.2 equiv)

-

Dienophile (1.0 equiv)[1]

-

Lewis Acid:

(1.0 M in DCM) or -

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Sat.

Step-by-Step Methodology:

-

System Prep: Flame-dry a 2-neck round-bottom flask under Argon flow. Add a magnetic stir bar.[2]

-

Solvent Charge: Add anhydrous DCM (0.1 M concentration relative to dienophile).

-

Note: DCM must be distilled over

or passed through an activated alumina column.

-

-

Dienophile Addition: Add the dienophile (1.0 equiv) and cool to -78 °C (dry ice/acetone bath).

-

Catalyst Activation: Add Lewis Acid dropwise.

-

Critical: For

, yellow/orange complexation color often appears. Stir for 15 min to ensure coordination.

-

-

Diene Addition: Dissolve TMS-butadiene (1.2 equiv) in a minimal volume of DCM and add dropwise over 20 mins along the flask wall (pre-cooling the solution).

-

Reasoning: Slow addition prevents localized exotherms that degrade stereoselectivity.

-

-

Reaction: Stir at -78 °C for 2-4 hours. Monitor by TLC (Note: TMS ether hydrolyzes on silica; look for the hydrolysis product ketone).

-

Quench: Pour cold mixture into vigorously stirring sat.

. -

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

. -

Hydrolysis (Optional): If the target is the cyclohexanone (not the silyl ether), treat the crude oil with THF/1N HCl (4:1) for 1 hour at RT.

Protocol B: Thermal Diels-Alder (Solvent-Free or Toluene)

Objective: Reaction with low-reactivity dienophiles requiring thermal activation.

-

Setup: Use a sealed pressure tube or reflux condenser.

-

Solvent: Toluene (0.5 M to 1.0 M).

-

Note: Benzene is historically used but Toluene is safer and has a higher boiling point (

).

-

-

Execution: Mix Diene and Dienophile. Add radical inhibitor (e.g., BHT, 1-2 mg) to prevent polymerization.

-

Heating: Heat to 80-110 °C for 12-24 hours.

-

Purification: Direct concentration in vacuo followed by distillation or flash chromatography.

Mechanism & Troubleshooting

Diagram 2: Reaction Workflow & Hydrolysis Management

This workflow highlights the critical "Dry" zones required to prevent the most common failure mode: premature hydrolysis.

Caption: Operational workflow emphasizing critical control points to avoid premature hydrolysis.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield / Recovered Starting Material | Catalyst Deactivation | Switch from THF to DCM. Ensure LA is fresh (not hydrolyzed). |

| Formation of | Premature Hydrolysis | Solvent was wet. Re-distill DCM over |

| Poor Endo/Exo Selectivity | Temperature too high | Maintain -78 °C strictly. Lower reaction concentration. |

| Polymerization | Radical mechanism | Add radical scavenger (BHT/Hydroquinone) for thermal reactions. |

References

-

Organic Syntheses Procedure: Preparation and Diels–Alder Reaction of a Highly Nucleophilic Diene. (Detailed protocol for Danishefsky-type dienes).

-

Sigma-Aldrich Technical Bulletin: Diels–Alder Reaction Guide. (Overview of Lewis Acids and solvent effects).

-

Journal of the American Chemical Society: Solvent Effects in the Diels-Alder Reaction. (Theoretical grounding on polarity and selectivity).

-

BenchChem Protocols: Mukaiyama Aldol Addition with Silyl Enol Ethers. (Specifics on Lewis Acid/Solvent pairings for Aldol).

-

National Institutes of Health (PMC): Hetero-Diels–Alder reaction of 1,3-bis(trimethylsilyloxy)-1,3-butadienes. (Application of similar dienes in synthesis).[1][3][4][5]

Sources

- 1. Hetero-Diels–Alder reaction of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with arylsulfonylcyanides. Synthesis and antimicrobial activity of 4-hydroxy-2-(arylsulfonyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Hydrolysis of 1-(Trimethylsiloxy)-1,3-butadiene Diels-Alder Adducts: Mechanism, Protocols, and Key Considerations

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The [4+2] cycloaddition between a conjugated diene and a dienophile, known as the Diels-Alder reaction, is a cornerstone of modern synthetic organic chemistry for the construction of six-membered rings.[1] Electron-rich dienes, such as 1-(trimethylsiloxy)-1,3-butadiene and its derivatives (e.g., Danishefsky's diene), are highly reactive partners in these transformations, affording silyl enol ether adducts.[1][2] The subsequent hydrolysis of these adducts is a critical step, serving to unmask a ketone or α,β-unsaturated ketone functionality. This application note provides a comprehensive guide to the mechanism of this hydrolysis, detailed experimental protocols, and expert insights into optimizing this pivotal transformation.

Introduction: The Synthetic Utility of Silyl Enol Ether Adducts

The Diels-Alder reaction provides a powerful and stereospecific method for generating cyclic systems with a high degree of complexity in a single step.[3][4] The use of this compound as the diene component introduces a masked carbonyl group into the resulting cyclohexene ring. The trimethylsilyl (TMS) group serves as a robust protecting group for the enol, rendering it stable for isolation and purification while enhancing the diene's reactivity through its electron-donating nature.[1]

The true synthetic value of the resulting silyl enol ether adduct lies in its controlled deprotection. The hydrolysis step converts the inert silyl enol ether back into a reactive carbonyl moiety, providing a gateway to a vast array of further chemical modifications. This two-step sequence—cycloaddition followed by hydrolysis—is a highly reliable method for the synthesis of functionalized cyclohexenones, which are common structural motifs in natural products and pharmaceutical agents.[5][6]

Mechanistic Insights into Silyl Enol Ether Hydrolysis

The cleavage of the silicon-oxygen bond in the Diels-Alder adduct is most commonly and efficiently achieved under acidic conditions.[7][8] While basic or fluoride-based methods are also known for silyl ether deprotection, mild acidic hydrolysis is typically preferred for these substrates to avoid potential side reactions like epimerization or rearrangement.[9][10]

The accepted mechanism for acid-catalyzed hydrolysis proceeds through three key stages:

-

Protonation of the Enol Ether: The reaction initiates with the protonation of the carbon-carbon double bond of the silyl enol ether. This is the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion intermediate.[8][11] The electron-donating character of the oxygen atom facilitates this protonation at the carbon atom.[7]

-

Nucleophilic Attack on Silicon: A water molecule then acts as a nucleophile, attacking the electrophilic silicon atom. This step is facilitated by the high affinity of silicon for oxygen.[8]

-

Collapse and Tautomerization: The intermediate collapses, breaking the silicon-oxygen bond to release the enol and a trimethylsilanol (TMSOH) byproduct. The liberated enol rapidly tautomerizes to the more thermodynamically stable ketone product.[12] The TMSOH byproduct typically dimerizes to form the inert hexamethyldisiloxane (TMS-O-TMS).[8]

dot digraph "Hydrolysis_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Adduct [label="Diels-Alder Adduct\n(Silyl Enol Ether)", fillcolor="#FFFFFF", fontcolor="#202124"]; H_plus [label="H₃O⁺", shape=plaintext, fontcolor="#EA4335"]; Oxocarbenium [label="Resonance-Stabilized\nOxocarbenium Ion", fillcolor="#FFFFFF", fontcolor="#202124"]; H2O_nuc [label="H₂O", shape=plaintext, fontcolor="#4285F4"]; Intermediate [label="Pentacoordinate Silicon\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Enol_Product [label="Enol Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; TMSOH [label="TMSOH", shape=plaintext, fontcolor="#34A853"]; Ketone [label="Final Ketone\nProduct", fillcolor="#FFFFFF", fontcolor="#202124"]; Tautomerization [label="Keto-Enol\nTautomerization", shape=plaintext, fontcolor="#5F6368"];

// Edges Adduct -> Oxocarbenium [label=" 1. Protonation", color="#EA4335"]; H_plus -> Adduct [style=invis]; Oxocarbenium -> Intermediate [label=" 2. Nucleophilic Attack", color="#4285F4"]; H2O_nuc -> Oxocarbenium [style=invis]; Intermediate -> Enol_Product [label=" 3. Collapse", color="#34A853"]; Intermediate -> TMSOH [style=dashed, color="#34A853"]; Enol_Product -> Ketone [label=" Spontaneous", color="#5F6368"]; Enol_Product -> Tautomerization [style=invis]; Tautomerization -> Ketone [style=invis];

// Invisible nodes for alignment dummy1 [style=invis, shape=point, width=0]; dummy2 [style=invis, shape=point, width=0]; H_plus -> dummy1 [style=invis]; dummy1 -> H2O_nuc [style=invis]; H2O_nuc -> dummy2 [style=invis]; } caption="Figure 1: Mechanism of Acid-Catalyzed Hydrolysis."

Experimental Protocols

The choice of acid and solvent can be tailored to the specific substrate, particularly concerning the presence of other acid-labile functional groups. Below are two robust, general-purpose protocols for the hydrolysis of trimethylsilyl enol ether Diels-Alder adducts.

Protocol 1: Mild Hydrolysis with Hydrochloric Acid in Acetone/Water

This protocol is effective for most standard adducts and utilizes common laboratory reagents.

Materials:

-

This compound Diels-Alder adduct

-

Acetone (ACS grade)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve the Diels-Alder adduct (1.0 eq) in acetone (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Acidification: To the stirring solution at room temperature (20–25 °C), add 1 M HCl (1.5–2.0 eq) dropwise.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The silyl enol ether starting material is typically less polar than the resulting ketone product. The reaction is usually complete within 30 minutes to 2 hours.

-

Quenching: Once the reaction is complete, carefully add saturated NaHCO₃ solution to neutralize the acid until gas evolution ceases.

-

Solvent Removal: Remove the bulk of the acetone using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL for a 1 mmol scale reaction).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL) to remove residual salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

-

Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Hydrolysis using Trifluoroacetic Acid (TFA) for Sensitive Substrates

For adducts derived from highly reactive dienes like Danishefsky's diene, a rapid and clean hydrolysis can be achieved with TFA, often without a formal workup before purification.[5]

Materials:

-

Diels-Alder adduct (e.g., from Danishefsky's diene)

-

Tetrahydrofuran (THF), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Water

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Setup: Dissolve the adduct (1.0 eq) in THF (0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere. Cool the solution to 0 °C in an ice bath.

-

Acidification: Prepare a 10% solution of TFA in THF containing a small amount of water (e.g., 9:1:1 THF:TFA:H₂O). Add this solution dropwise to the reaction mixture.

-

Reaction: Stir the reaction at 0 °C for 15–30 minutes. The reaction is typically very fast. Monitor by TLC.

-

Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove azeotropically any remaining TFA.

-

Purification: Directly load the crude residue onto a silica gel column for purification. The acidic nature of the crude mixture is usually compatible with silica gel.

dot digraph "Experimental_Workflow" { graph [splines=true, overlap=false, nodesep=0.6, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start:\nDiels-Alder Adduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dissolve [label="1. Dissolve Adduct\nin Solvent (Acetone/THF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Acid [label="2. Add Acid Catalyst\n(e.g., HCl or TFA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor [label="3. Monitor Reaction\nby TLC", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="4. Aqueous Workup\n(Quench, Extract, Wash)", fillcolor="#FFFFFF", fontcolor="#202124"]; Dry [label="5. Dry & Concentrate", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="6. Purify by Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Finish:\nPure Ketone Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve [color="#5F6368"]; Dissolve -> Add_Acid [color="#5F6368"]; Add_Acid -> Monitor [color="#5F6368"]; Monitor -> Workup [label="Reaction Complete", color="#5F6368"]; Monitor -> Add_Acid [label="Incomplete", color="#EA4335", style=dashed]; Workup -> Dry [color="#5F6368"]; Dry -> Purify [color="#5F6368"]; Purify -> End [color="#5F6368"]; } caption="Figure 2: General Experimental Workflow for Hydrolysis."

Key Considerations and Troubleshooting

To ensure a successful and high-yielding hydrolysis, several factors should be considered.

| Parameter | Recommended Conditions & Rationale |

| Acid Choice | HCl, H₂SO₄: Inexpensive and effective for robust substrates. Use catalytically (0.1 eq) to stoichiometrically (2.0 eq). TFA: Excellent for rapid, clean conversions, especially for adducts of activated dienes.[5] Acetic Acid: A milder option for highly sensitive substrates, but may require longer reaction times or gentle heating. |

| Solvent System | THF, Acetone: Water-miscible solvents that ensure a homogeneous reaction mixture when the aqueous acid is added. Methanol: Can also be used, but may lead to acetal formation as a side reaction with the product ketone under acidic conditions. |

| Temperature | 0 °C to Room Temperature: Most hydrolyses are rapid and can be performed at room temperature.[13] For highly exothermic reactions or sensitive substrates, starting at 0 °C provides better control. |

| Stereochemistry | The hydrolysis of the silyl enol ether to the ketone does not affect the stereocenters created during the Diels-Alder reaction. The stereospecificity of the cycloaddition is preserved in the final product.[14][15] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient acid catalyst; short reaction time; low temperature. | Add more acid catalyst portion-wise. Allow the reaction to stir for a longer duration. Let the reaction warm to room temperature. |

| Low Yield | Product is water-soluble; emulsion during workup; decomposition on silica gel. | Perform more extractions (5-6 times). Add brine to break up emulsions. Deactivate silica gel with triethylamine (1% in eluent) if the product is acid-sensitive. |

| Side Product Formation | Other acid-labile groups in the molecule (e.g., acetals, t-butyl ethers) are being cleaved. | Use a milder acid (e.g., acetic acid) or a buffered system. Reduce reaction time and temperature. Consider non-acidic deprotection methods (e.g., TBAF), though these may be slower.[10] |

Conclusion

The hydrolysis of this compound Diels-Alder adducts is a fundamental and enabling transformation in organic synthesis. Understanding the acid-catalyzed mechanism allows for the rational selection of reaction conditions to achieve efficient and clean conversion to the desired ketone products. The protocols provided herein serve as a reliable starting point for researchers, and the accompanying troubleshooting guide addresses common experimental challenges. By mastering this simple yet crucial deprotection step, chemists can fully leverage the power of the Diels-Alder reaction to access complex molecular architectures for applications in research, discovery, and development.

References

- Mechanism of silyl enol ether hydrolysis under acidic conditions. (2026, February 12). Chemistry Stack Exchange.

- Matsuo, I. (2016, April 4). Silyl enol ethers (including ketene silyl acetals) have proven to be extr. Science of Synthesis.

- Reactions of enol ethers Hydrolysis of enol ethers. (2025, June 7). Kimia.

- The Diels-Alder Reaction. Organic Chemistry Tutor.

- Danishefsky's diene. Wikipedia.

- Silyl Ether Protecting Groups Explained. Pearson.

- The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry.

- Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. Study.com.

- ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY'S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED C

- Catalytic Enantioselective Hydrovinylation of Trialkylsilyloxy and Acetoxy 1,3-Dienes.

- Stereochemistry of the Diels-Alder Reaction. (2017, November 13). Master Organic Chemistry.

- Deprotection of Silyl Ethers. Gelest Technical Library.

- Rubottom oxidation (Silyl enol ether to alpha hydroxyl ketone) by Dr. Tanmoy Biswas. (2022, January 22). YouTube.

- Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2.

- 16.7: Diels-Alder Stereochemistry. (2020, May 30). Chemistry LibreTexts.

- Synthesis of ketones by hydrolysis of enol ethers. Organic Chemistry Portal.

- Ch 10: Diels-Alder reaction. University of Calgary Department of Chemistry.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 3. Diels-Alder Reaction | Mechanism, Stereochemistry & Examples | Study.com [study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]

- 9. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Ketone synthesis by hydrolysis of enol ethers [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: 1-(Trimethylsiloxy)-1,3-butadiene

Welcome to the technical support resource for 1-(Trimethylsiloxy)-1,3-butadiene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile silyl enol ether in their synthetic workflows. Here, we address common challenges related to its stability, particularly in the presence of moisture, and provide practical, field-tested solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as (1,3-Butadien-1-yloxy)trimethylsilane, is a silyl enol ether of crotonaldehyde.[1] It is a highly reactive diene commonly used in organic synthesis, most notably in Diels-Alder reactions and other cycloadditions.[2] Its electron-rich nature, conferred by the trimethylsiloxy group, makes it a potent nucleophile that reacts readily with electron-deficient dienophiles.[3][4]

Q2: Why is this compound so sensitive to moisture?

Like other silyl enol ethers, this compound is susceptible to hydrolysis. The core of this instability lies in the silicon-oxygen bond. Water acts as a nucleophile and attacks the electrophilic silicon atom.[5][6] This process is often catalyzed by trace amounts of acid or base.[7] The reaction ultimately cleaves the Si-O bond, regenerating a carbonyl compound (in this case, crotonaldehyde) and forming trimethylsilanol, which typically dimerizes to hexamethyldisiloxane.[5] This decomposition pathway is a significant concern as it consumes the desired reagent and introduces byproducts into the reaction mixture.

Q3: How can I visually assess the quality of my this compound?

Pure this compound is a clear, light yellow liquid.[2] Significant discoloration (e.g., turning dark yellow or brown), the presence of solid precipitates, or a noticeable increase in viscosity may indicate decomposition. However, visual inspection is not a substitute for analytical verification. For a definitive quality check, it is recommended to take a fresh 1H NMR or GC-MS of the reagent before use, especially if it has been stored for an extended period or if you suspect contamination.

Q4: What are the ideal storage and handling conditions for this reagent?

To maintain the integrity of this compound, strict adherence to proper storage and handling protocols is critical. The compound is flammable and moisture-sensitive.[2][8]

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C.[1][9] | Refrigeration slows down potential decomposition pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[2][8] | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed container, preferably with a septum-sealed cap. | Minimizes moisture ingress during storage and dispensing. |

| Handling | Use dry solvents and glassware. Dispense using dry syringes or cannulas. | Prevents accidental introduction of water, which initiates hydrolysis. |

| Incompatibilities | Strong oxidizing agents, strong acids, and peroxides.[8][10] | These substances can cause vigorous and hazardous reactions. |

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems that may arise during experiments involving this compound.

Scenario 1: Low or No Yield in a Diels-Alder Reaction

You've set up a Diels-Alder reaction using this compound as the diene, but upon workup and analysis, you observe a low yield of the desired cycloadduct and the presence of crotonaldehyde.

Root Cause Analysis and Solutions

-

Reagent Degradation: The most likely cause is the hydrolysis of the silyl enol ether prior to or during the reaction.

-

Solution: Verify the purity of your diene using 1H NMR. If significant hydrolysis is detected, purify the reagent by fractional distillation under an inert atmosphere.[2] Always use a fresh bottle or a properly stored aliquot for best results.

-

-

Moisture in Reaction Setup: Trace moisture in your solvent, glassware, or other reagents can be sufficient to degrade the diene.

-

Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Ensure any other reagents are also anhydrous.

-

-

Inadequate Inert Atmosphere: A poor seal or insufficient purging can allow atmospheric moisture to enter the reaction vessel.

-

Solution: Use well-fitting septa and purge the reaction flask thoroughly with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction, especially during reagent addition and temperature changes.

-

-

Lewis Acid Catalyst Issues: If your reaction uses a Lewis acid catalyst (e.g., TiCl4, SnCl4), it can be deactivated by water.[5]

-

Solution: Use freshly distilled or purchased anhydrous Lewis acids. Add the Lewis acid to the reaction mixture at the appropriate temperature (often low temperatures like -78°C) to prevent side reactions.

-

Troubleshooting Workflow: Low Product Yield

Caption: Troubleshooting flowchart for low-yield reactions.

Scenario 2: Formation of an Unexpected Carbonyl Compound After Aqueous Workup

You performed a reaction and the subsequent aqueous workup was intended to hydrolyze the silyl enol ether adduct to the corresponding ketone. However, you isolate a mixture of products or an unexpected α,β-unsaturated ketone.

Root Cause Analysis and Solutions

-

Mechanism of Hydrolysis: The hydrolysis of a silyl enol ether proceeds via an enol intermediate.[5][6] Under acidic or basic conditions, this enol tautomerizes to the ketone.

-

Acid-Catalyzed Hydrolysis: Protonation of the double bond is typically the first step, followed by attack of water at the silicon or the adjacent carbon.[6][11] This is generally a fast and clean process.

-

Base-Catalyzed Hydrolysis: The rate of non-enzymatic hydrolysis increases with pH.[12] Hydroxide can directly attack the silicon atom.[7]

-

-

Uncontrolled pH During Workup: If the pH of the aqueous workup is not controlled, side reactions can occur. For example, if the desired product is sensitive to acid or base, elimination or rearrangement reactions can compete with the simple hydrolysis, leading to α,β-unsaturated byproducts.

-

Solution: Use a buffered aqueous solution for the workup (e.g., saturated NH4Cl for a mildly acidic quench, or a phosphate buffer). If using dilute acid (e.g., 1M HCl), ensure the quenching is performed at a low temperature (0°C) and for a short duration to minimize side reactions.

-

Protocol: Controlled Hydrolysis During Aqueous Workup

-

Cool the reaction mixture to 0°C in an ice-water bath.

-

While stirring vigorously, slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH4Cl).

-

Allow the mixture to stir for 10-15 minutes at 0°C, monitoring the hydrolysis of the silyl ether by TLC.

-

Once the hydrolysis is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Mechanistic Insight: The Hydrolysis Pathway

Understanding the mechanism of decomposition is key to preventing it. The hydrolysis of this compound is a two-part process involving the cleavage of the silyl ether and subsequent tautomerization.

Caption: Hydrolysis of this compound.

This process highlights that the introduction of a single molecule of water can initiate a cascade that consumes the reagent and generates multiple byproducts, underscoring the critical need for anhydrous conditions.

References

- Silyl enol ether - Wikipedia. (n.d.).

- Reactions of enol ethers Hydrolysis of enol ethers. (2025, June 7).

- Mechanism of silyl enol ether hydrolysis under acidic conditions. (2026, February 12).

- Hydrolysis of silyl enol ether - Chemistry Stack Exchange. (2026, February 12).

- α-Hydroxylation of Enolates and Silyl Enol Ethers | Request PDF - ResearchGate. (n.d.).

-

Electrochemical and Photocatalytic Oxidative Coupling of Ketones via Silyl Bis-enol Ethers - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

- Lithium enolates & enolate equivalents - Making Molecules. (2024, July 15).

-

Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. (2024, April 18). Retrieved February 21, 2026, from [Link]

-

CAS No : 6651-43-0 | Product Name : this compound | Pharmaffiliates. (n.d.). Retrieved February 21, 2026, from [Link]

-

2-(TRIMETHYLSILOXY)-1,3-BUTADIENE - Gelest, Inc. (2017, January 27). Retrieved February 21, 2026, from [Link]

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. (n.d.).

- Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules - YouTube. (2022, January 21).

-

Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6 ... - PMC. (2021, June 1). Retrieved February 21, 2026, from [Link]

-

preparation and diels–alder reaction of a highly nucleophilic diene - Organic Syntheses Procedure. (n.d.). Retrieved February 21, 2026, from [Link]

-

Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones - PMC. (2021, May 25). Retrieved February 21, 2026, from [Link]

-

Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps. (n.d.). Retrieved February 21, 2026, from [Link]

-

14.5: Characteristics of the Diels-Alder Reaction - Chemistry LibreTexts. (2022, September 24). Retrieved February 21, 2026, from [Link]

Sources

- 1. 1-三甲基硅氧基-1,3-丁二烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-TRIMETHYLSILOXY-1,3-BUTADIENE | 6651-43-0 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 6. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. fishersci.com [fishersci.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. gelest.com [gelest.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. mdpi.com [mdpi.com]

Troubleshooting low yields in silyloxydiene Diels-Alder reactions

Ticket ID: DA-SIL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing low yields in silyloxydiene (e.g., Danishefsky’s, Rawal’s) Diels-Alder reactions due to one of three critical failure modes: hydrolytic instability of the diene , Lewis Acid (LA) incompatibility , or incomplete workup (hydrolysis/elimination failure) . Unlike simple carbocyclic Diels-Alder reactions, silyloxydienes yield silyl enol ethers that require a specific, controlled downstream process to release the target cyclohexenone.

This guide bypasses general advice and targets the specific mechanistic bottlenecks of silyloxy-based cycloadditions.

Section 1: Diagnostic Triage

Before altering conditions, identify where the mass balance is being lost. Use this logic flow to categorize your failure mode.

Figure 1: Diagnostic logic for categorizing yield loss in silyloxydiene cycloadditions.

Phase 1: Reagent Integrity (The Silent Killer)

The Issue: Commercial Danishefsky’s diene is often contaminated with triethylamine hydrochloride (Et₃N·HCl) and hydrolysis products (4-methoxy-3-buten-2-one). Et₃N·HCl is acidic enough to decompose the diene but not strong enough to catalyze the reaction effectively.

Protocol: Diene Purification

-

Visual Check: If the diene is dark brown or opaque, it must be distilled.

-

Distillation: Distill under reduced pressure (e.g., 15 mmHg, ~68-70°C).

-

Stabilization: Collect over activated 4Å molecular sieves if not using immediately.

-

Validation: Take a 1H NMR in C₆D₆ (avoid CDCl₃ as its acidity can hydrolyze the sample). Look for the vinyl protons at δ 4.1–4.5 ppm. If you see signals at δ 2.2 (methyl ketone), significant hydrolysis has occurred [1].

Phase 2: Reaction Conditions & Catalysis

The Issue: Thermal conditions often require temperatures (>100°C) that promote polymerization of silyloxydienes. Lewis Acid catalysis is preferred, but "stronger" is not always better.

Catalyst Selection Matrix

| Catalyst Class | Examples | Best For | Risk Factor |

| Mild / Lanthanide | Eu(fod)₃, Yb(OTf)₃ | Acid-sensitive dienophiles (e.g., aldehydes) | Slow reaction rates; requires high catalyst loading (5-10%). |

| Moderate / Chelation | ZnCl₂, MgBr₂·OEt₂ | Bidentate dienophiles (e.g., α-keto esters) | Hygroscopic; water traces kill the diene immediately. |

| Strong / Boron | BF₃·OEt₂ | Unreactive esters/nitriles | High Risk: Can cause rapid polymerization of the diene. Use at -78°C only. |

The "Rawal Upgrade": If Danishefsky’s diene fails despite catalysis, switch to Rawal’s Diene (1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene).

-

Why: The amino group raises the HOMO significantly, making it 25–3000x more reactive [2].

-

Benefit: Often runs without Lewis Acids or at much lower temperatures.

Phase 3: Workup & Isolation (The Critical Step)

The Issue: The immediate product of the reaction is a silyl enol ether , NOT the ketone. Many researchers lose yield here because they either:

-

Fail to hydrolyze the silyl group completely.

-

Hydrolyze the silyl group but fail to eliminate the methoxy group (in Danishefsky diene cases), isolating the β-methoxy ketone instead of the enone.

Mechanism & Protocol:

Figure 2: The pathway from adduct to target. Note the "Trap" stage where yield is often miscalculated.

Standard Hydrolysis Protocol:

-

Quench: Dilute reaction mixture with THF.

-

Acidification: Add 1N HCl (approx. 10% vol/vol of solvent). Stir at RT for 1-2 hours.

-

Checkpoint: TLC will show the disappearance of the non-polar silyl enol ether and appearance of a more polar spot.

-

-

The Elimination (If using Danishefsky's Diene):

-

If the product is the β-methoxy ketone (indicated by a methoxy singlet ~3.2 ppm and lack of enone double bond signals), you must force elimination.

-

Method: Treat the crude residue with dilute DBU (1.1 equiv) in CH₂Cl₂ or stir with slightly more concentrated acid (e.g., TFA in DCM) if the substrate tolerates it [3].

-

FAQs: Troubleshooting Specific Scenarios

Q: My crude NMR shows the product, but it disappears after column chromatography. A: Silyl enol ethers are hydrolytically unstable on silica gel. They will partially hydrolyze to the ketone, streaking the column.

-

Fix: You must perform the acid hydrolysis workup before chromatography to convert everything to the stable ketone form.

Q: I am using an aldehyde as a dienophile (Hetero-Diels-Alder) and yields are <30%. A: Aldehydes are prone to polymerization under the Lewis Acid conditions required for Danishefsky’s diene.

-

Fix: Switch to Rawal’s Diene . It reacts with aldehydes under thermal conditions (or very mild catalysis) to form dihydropyrones efficiently, avoiding the harsh conditions that degrade the aldehyde [4].

Q: Can I use the "High Pressure" method instead of Lewis Acids? A: Yes, but be cautious. While pressure accelerates the reaction (negative volume of activation), silyloxydienes are fragile.

-

Insight: High pressure is excellent for steric hindrance issues but will not fix electronic mismatch. If the electronic gap is too large, stick to Eu(fod)₃ catalysis.

References

-

Danishefsky, S.; Kitahara, T. "A useful diene for the Diels-Alder reaction."[1][2] Journal of the American Chemical Society, 1974, 96(25), 7807–7808.

-

Kozmin, S. A.; Rawal, V. H. "Preparation and Diels-Alder Reactivity of 1-Amino-3-siloxy-1,3-butadienes."[3][4] The Journal of Organic Chemistry, 1997, 62(16), 5252–5253.

-

Danishefsky, S. J. "Siloxy Dienes in Total Synthesis." Accounts of Chemical Research, 1981, 14(12), 400–406.

-

Huang, Y.; Rawal, V. H. "Hydrogen-Bond-Promoted Hetero-Diels−Alder Reactions of Unactivated Ketones." Journal of the American Chemical Society, 2002, 124(33), 9662–9663.

Sources

- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 2. Diene Derivative with High Reactivity for Diels-Alder Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Rawal’s diene - Enamine [enamine.net]

- 4. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(Trimethylsiloxy)-1,3-butadiene and Rawal’s Diene in Diels-Alder Reactions

In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings. The strategic selection of the diene component is paramount to the success of this powerful cycloaddition. Among the plethora of dienes available, 1-(trimethylsiloxy)-1,3-butadiene, commonly known as Danishefsky's diene, and 1-amino-3-siloxy-1,3-butadienes, exemplified by Rawal's diene, have emerged as highly valuable and versatile reagents. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

At a Glance: Structural and Electronic Distinctions

While both Danishefsky's diene and Rawal's diene are electron-rich 1,3-butadienes bearing a siloxy group at the 3-position, the key distinction lies in the substituent at the 1-position. Danishefsky's diene possesses a methoxy group, whereas Rawal's diene features a dialkylamino group. This seemingly subtle difference has profound implications for their electronic properties and, consequently, their reactivity.

The nitrogen atom of the amino group in Rawal's diene is a more powerful electron-donating group than the oxygen atom of the methoxy group in Danishefsky's diene. This results in a significant elevation of the Highest Occupied Molecular Orbital (HOMO) energy of Rawal's diene.[1][2] In the context of a normal-electron-demand Diels-Alder reaction, where the diene's HOMO interacts with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), a higher HOMO energy leads to a smaller energy gap between the frontier orbitals, resulting in a faster reaction rate.

Head-to-Head Reactivity Comparison: A Tale of Two Dienes

The enhanced electron-donating ability of the amino group in Rawal's diene translates to a dramatic increase in its nucleophilicity and reactivity compared to Danishefsky's diene. Experimental evidence consistently demonstrates that Rawal's diene is significantly more reactive, with reports suggesting it can be 25 to 3000 times more reactive depending on the dienophile.[3][4] This heightened reactivity allows for Diels-Alder reactions to proceed under much milder conditions, often at room temperature and without the need for a catalyst.

In contrast, Danishefsky's diene, while still a reactive diene, often requires more forcing conditions to achieve comparable results, particularly with less reactive dienophiles.[4][5] For instance, in hetero-Diels-Alder reactions with aldehydes, Danishefsky's diene typically necessitates the use of a Lewis acid catalyst, such as boron trifluoride etherate, at low temperatures to facilitate the reaction.[4][5] Rawal's diene, on the other hand, undergoes analogous reactions smoothly under thermal conditions.[4][5]

Experimental Data: Hetero-Diels-Alder Reactions with Aldehydes

The following table summarizes a direct comparison of the yields obtained in the hetero-Diels-Alder reaction of Danishefsky's diene and Rawal's diene with a variety of aldehyde substrates.[5]

| Entry | Aldehyde | Danishefsky's Diene Yield (%)a | Rawal's Diene Yield (%)b |

| 1 | Acetaldehyde | 62 | 71 |

| 2 | Propionaldehyde | 65 | 74 |

| 3 | Isobutyraldehyde | 68 | 73 |

| 4 | Pivalaldehyde | 55 | 69 |

| 5 | Benzaldehyde | 60 | 68 |

| 6 | 4-Nitrobenzaldehyde | 58 | 65 |

| 7 | 4-Methoxybenzaldehyde | 45 | 57 |

| 8 | Cinnamaldehyde | 52 | 61 |

aReaction conditions: Boron trifluoride etherate catalyst, low temperature.[5]

bReaction conditions: Thermal, room temperature.[5]

The data clearly illustrates that Rawal's diene consistently provides higher yields across a range of aliphatic and aromatic aldehydes under milder, catalyst-free conditions. This operational simplicity is a significant advantage in many synthetic applications, particularly for acid-sensitive substrates.

Mechanistic Underpinnings of Reactivity

The superior reactivity of Rawal's diene can be rationalized by considering the electronic contributions of the substituents at the 1- and 3-positions.

As depicted in Figure 1, the synergistic electron-donating effects of the 1-amino and 3-siloxy groups in Rawal's diene significantly raise its HOMO energy level compared to the 1-methoxy and 3-siloxy substituted Danishefsky's diene.[1][2] This smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a more favorable orbital interaction and a lower activation energy for the Diels-Alder reaction, thus accelerating the reaction rate.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the practical differences in employing these two dienes, detailed, self-validating experimental protocols for a representative hetero-Diels-Alder reaction are presented below.

Protocol 1: Hetero-Diels-Alder Reaction of Danishefsky's Diene with Benzaldehyde

This protocol is adapted from established procedures requiring Lewis acid catalysis.

Materials:

-

Danishefsky's diene (1.0 equiv)

-

Benzaldehyde (1.2 equiv)

-

Boron trifluoride etherate (BF3·OEt2) (1.1 equiv)

-

Anhydrous dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of benzaldehyde (1.2 equiv) in anhydrous CH2Cl2.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to control the reactivity and prevent side reactions upon addition of the Lewis acid.

-

Lewis Acid Addition: Slowly add boron trifluoride etherate (1.1 equiv) to the cooled solution via the dropping funnel over 15 minutes. Stir the mixture for an additional 15 minutes at -78 °C. Causality: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by the diene.

-

Diene Addition: Add a solution of Danishefsky's diene (1.0 equiv) in anhydrous CH2Cl2 dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution at -78 °C. Causality: The bicarbonate solution neutralizes the Lewis acid and any acidic byproducts.

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-2,3-dihydro-4H-pyran-4-one.

Protocol 2: Hetero-Diels-Alder Reaction of Rawal's Diene with Benzaldehyde

This protocol highlights the operational simplicity of using Rawal's diene.[6]

Materials:

-

Rawal's diene (1.0 equiv)

-

Benzaldehyde (1.2 equiv)

-

Toluene

-

Acetyl chloride (AcCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add a solution of Rawal's diene (1.0 equiv) in toluene.

-

Aldehyde Addition: Add benzaldehyde (1.2 equiv) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC. Causality: The high intrinsic reactivity of Rawal's diene allows the reaction to proceed efficiently without external activation or cooling.

-

Hydrolysis: Upon completion of the cycloaddition, cool the reaction mixture to 0 °C and add acetyl chloride. Stir for 1 hour at 0 °C. Causality: Acetyl chloride facilitates the hydrolysis of the intermediate silyl enol ether and elimination of the amino group to afford the final dihydropyranone product.

-

Workup: Quench the reaction by the addition of saturated aqueous NaHCO3. Extract the mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-2,3-dihydro-4H-pyran-4-one.

Concluding Remarks for the Practicing Scientist

Both Danishefsky's diene and Rawal's diene are powerful tools in the synthetic chemist's arsenal for the construction of functionalized six-membered rings. The choice between them should be guided by the specific requirements of the synthetic target and the desired reaction conditions.

Danishefsky's diene remains a highly useful and well-studied reagent, particularly for substrates that are tolerant of Lewis acid catalysis. Its lower reactivity can sometimes be advantageous in complex settings where chemoselectivity is a concern.

Rawal's diene , with its significantly enhanced reactivity, offers a clear advantage in terms of milder reaction conditions, higher yields in many cases, and operational simplicity.[5] Its ability to react with a broad range of dienophiles, including less reactive ones, without the need for catalysts makes it an increasingly popular choice, especially for the synthesis of sensitive or complex molecules. Recent advancements in its large-scale synthesis have also made it more accessible for industrial applications.[6][7][8]

Ultimately, the complementary nature of these two dienes enriches the field of organic synthesis, providing chemists with a spectrum of reactivity to address diverse synthetic challenges.

References

-

Shamrai, O. I.; Iermolenko, I. A.; Ostapchuk, E. N.; Leha, D. O.; Zarudnitskii, E. V.; Ryabukhin, S. V.; Volochnyuk, D. M. Shackles Off: A Kilo Scale Synthesis of Rawal's Diene. Org. Process Res. Dev.2025 . DOI: 10.1021/acs.oprd.5c00039. [Link]

-

Shamrai, O. I.; Zarudnitskii, E. V. Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry2025 , 23 (1), 21–29. [Link]

-

Shamrai, O. I.; Zarudnitskii, E. V. Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry2025 , 23 (1), 21–29. [Link]

-

Shamrai, O. I.; Iermolenko, I. A.; Ostapchuk, E. N.; et al. Shackles Off: A Kilo Scale Synthesis of Rawal's Diene. ChemRxiv. 2025 . [Link]

-

Shamrai, O. I.; Iermolenko, I. A.; Ostapchuk, E. N.; Leha, D. O.; Zarudnitskii, E. V.; Ryabukhin, S. V.; Volochnyuk, D. M. Large-Scale Synthesis of Rawal's Diene. Org. Process Res. Dev.2025 . [Link]

-

Shamrai, O. I.; Zarudnitskii, E. V. Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. ResearchGate. 2025 . [Link]

-

An, G.; Kim, S.; Kim, J.; An, J. Highly enantioselective hetero-Diels–Alder reactions between Rawal's diene and aldehydes catalyzed by chiral dirhodium(ii) carboxamidates. Chem. Commun.2009 , 7294-7296. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

Sources

- 1. Diene Derivative with High Reactivity for Diels-Alder Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. Rawal’s diene - Enamine [enamine.net]

- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

A Comparative Guide to the Infrared Spectrum of 1-(Trimethylsiloxy)-1,3-butadiene

This guide provides an in-depth analysis of the Fourier-transform infrared (FTIR) spectrum of 1-(Trimethylsiloxy)-1,3-butadiene, a versatile diene widely employed in organic synthesis, particularly in Diels-Alder reactions.[1][2] By comparing its spectral features with those of structurally related molecules, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its key vibrational modes. This analysis is crucial for reaction monitoring, quality control, and structural elucidation.

Silyl enol ethers, such as this compound, are important intermediates in organic synthesis.[3] Their reactivity and stability are influenced by the electronic and steric nature of the silyl group and the conjugated diene system. Infrared spectroscopy offers a powerful, non-destructive method to probe the molecular structure and bonding within these molecules.

Analysis of the IR Spectrum of this compound

The infrared spectrum of this compound is characterized by a unique combination of peaks corresponding to the vibrations of the trimethylsiloxy group and the conjugated diene system. The key to interpreting this spectrum lies in dissecting these two components and understanding their interplay.

A representative analysis of the major absorption bands reveals the following key features:

-

~2960 cm⁻¹ (C-H stretch): This region is dominated by the stretching vibrations of the C-H bonds within the methyl groups of the trimethylsilyl moiety.

-

~1640 cm⁻¹ and ~1590 cm⁻¹ (C=C stretch): These two distinct peaks are characteristic of the asymmetric and symmetric stretching vibrations of the conjugated C=C bonds in the butadiene backbone. The presence of two bands is a hallmark of a conjugated diene system.

-

~1250 cm⁻¹ (Si-CH₃ bend): A strong and sharp absorption band in this region is indicative of the symmetric bending (umbrella) vibration of the methyl groups attached to the silicon atom. This is a highly characteristic peak for trimethylsilyl compounds.[4]

-

~1080 cm⁻¹ (Si-O-C stretch): This strong band arises from the asymmetric stretching vibration of the Si-O-C linkage, a defining feature of silyl enol ethers.

-

~840 cm⁻¹ (Si-C stretch): This absorption corresponds to the stretching vibrations of the Si-C bonds.

Comparative Spectral Analysis

To fully appreciate the spectral features of this compound, it is instructive to compare its IR spectrum with those of related molecules: 1,3-Butadiene, Hexamethyldisiloxane, and 1-(Trimethylsiloxy)cyclohexene.

| Vibrational Mode | This compound (approx. cm⁻¹) | 1,3-Butadiene (approx. cm⁻¹)[5][6][7] | Hexamethyldisiloxane (approx. cm⁻¹)[8][9] | 1-(Trimethylsiloxy)cyclohexene (approx. cm⁻¹)[10] |

| =C-H Stretch | ~3090, ~3010 | ~3087, ~3003 | N/A | ~3040 |

| C-H Stretch (Alkyl) | ~2960, ~2860 | N/A | ~2960, ~2900 | ~2930, ~2860 |

| C=C Stretch | ~1640, ~1590 | ~1643, ~1596 | N/A | ~1660 |

| Si-CH₃ Bend | ~1250 | N/A | ~1260 | ~1250 |

| Si-O-C Stretch | ~1080 | N/A | ~1060 (Si-O-Si) | ~1190 |

| =C-H Bend (out-of-plane) | ~990, ~910 | ~1013, ~908 | N/A | Not clearly resolved |

| Si-C Stretch | ~840 | N/A | ~840 | ~845 |

Comparison with 1,3-Butadiene: The most significant differences are the appearance of strong peaks related to the trimethylsiloxy group (~2960, 1250, 1080, and 840 cm⁻¹) and the absence of these in the spectrum of 1,3-butadiene.[5][6] The C=C stretching frequencies in this compound are slightly shifted compared to the parent diene, reflecting the electronic influence of the oxygen atom.

Comparison with Hexamethyldisiloxane: This comparison highlights the characteristic absorptions of the trimethylsilyl group. Both molecules exhibit strong peaks around 2960 cm⁻¹ (C-H stretch), 1250-1260 cm⁻¹ (Si-CH₃ bend), and ~840 cm⁻¹ (Si-C stretch).[8][9] The key distinction is the Si-O-C stretch (~1080 cm⁻¹) in the silyl enol ether versus the Si-O-Si stretch (~1060 cm⁻¹) in hexamethyldisiloxane.